molecular formula C20H26FN3O3 B1450300 3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester CAS No. 1421312-03-9

3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester

Cat. No. B1450300
CAS RN: 1421312-03-9
M. Wt: 375.4 g/mol
InChI Key: ZTMLQIGKZBWFEV-UHFFFAOYSA-N
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Description

The compound is a tert-butyl ester, which is a type of ester. Esters are organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . The “tert-butyl” part refers to the tert-butyl group, which is a branched alkyl group with a central carbon atom connected to three methyl groups .


Molecular Structure Analysis

The molecular structure of a similar compound, {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, has been determined by X-ray diffraction . The compound crystallized in an orthorhombic space group with unit cell parameters a = 10.100(3) Å, b = 18.201(5) Å, c = 10.829(3) Å; α = 90°, β = 111.15(4)°, γ = 90° .


Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tert-butyl esters are generally stable under various conditions .

Scientific Research Applications

Antibacterial Applications

This compound has structural features that are similar to those found in chalcone analogs, which are known for their antibacterial properties . The presence of the 4-fluorophenyl group could potentially enhance its ability to inhibit bacterial growth by interfering with bacterial protein synthesis.

Antifungal Activity

The structural analogy to chalcone compounds also suggests potential antifungal activity . This application could be particularly useful in developing treatments for fungal infections, where the compound’s ability to disrupt fungal cell membranes or metabolic pathways could be explored.

Antioxidant Properties

Compounds with a phenyl ring, such as this one, often exhibit antioxidant properties . This application is crucial in research focused on combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Antitumor and Anticancer Research

The fluorophenyl group in this compound could be investigated for its antitumor and anticancer activities . Research in this field would explore its potential to induce apoptosis in cancer cells or inhibit tumor growth.

Anti-Malarial Potential

Given the compound’s resemblance to other molecules with anti-malarial activity, it could be studied for its efficacy against the malaria parasite . This would involve examining its ability to interfere with the life cycle of Plasmodium species.

Anti-Tuberculosis (Anti-TB) Activity

The compound’s potential for anti-TB activity is another area of interest, given the ongoing need for new treatments against Mycobacterium tuberculosis . Research could focus on its ability to inhibit the synthesis of essential components of the bacterial cell wall.

Organometallic Chemistry and Catalysis

While not directly mentioned in the search results, compounds with similar structures are often used in organometallic chemistry as ligands or catalysts . This compound could be explored for its potential to facilitate various chemical reactions, including cross-coupling reactions.

Pharmaceutical Intermediates

The compound’s complex structure makes it a candidate for use as an intermediate in the synthesis of more complex pharmaceuticals . Its role could be pivotal in multi-step synthetic routes, particularly in the creation of drugs with multiple chiral centers.

properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-6a-pyrrolidin-1-yl-5,6-dihydro-2H-pyrrolo[2,3-d][1,2]oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c1-19(2,3)26-18(25)24-13-10-20(23-11-4-5-12-23)17(24)16(22-27-20)14-6-8-15(21)9-7-14/h6-9,22H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLQIGKZBWFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1=C(NO2)C3=CC=C(C=C3)F)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 2
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 3
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 5
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 6
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester

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